Bienvenue dans la boutique en ligne BenchChem!

7-Bromochroman-4-amine

Cross-Coupling Palladium Catalysis Oxidative Addition

7-Bromochroman-4-amine (CAS 1016804-06-0) is a synthetic organic compound belonging to the chroman-4-amine class, characterized by a bromine atom at the 7-position of the chroman ring system. This structural feature categorizes it as a halogenated, bicyclic O,N-heterocycle.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 1016804-06-0
Cat. No. B1291745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromochroman-4-amine
CAS1016804-06-0
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C=CC(=C2)Br
InChIInChI=1S/C9H10BrNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2
InChIKeyXFJNBPPWJRERLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 7-Bromochroman-4-amine (CAS 1016804-06-0) Is a Key Chroman-4-amine Intermediate for Drug Discovery


7-Bromochroman-4-amine (CAS 1016804-06-0) is a synthetic organic compound belonging to the chroman-4-amine class, characterized by a bromine atom at the 7-position of the chroman ring system . This structural feature categorizes it as a halogenated, bicyclic O,N-heterocycle. It is primarily utilized as a high-value synthetic intermediate, notably cited in patent literature for preparing glucosylceramide synthase (GCS) inhibitors, a target relevant to glycosphingolipid-related diseases [1]. The compound is accessible in both free base and hydrochloride salt forms, with the salt enhancing aqueous solubility for biological studies .

The 7-Bromo Handle: Why Chroman Analogs Are Not Interchangeable for Advanced Mazda Suzuki and Cross-Coupling Reactions


The C-7 substituent on the chroman-4-amine scaffold fundamentally dictates its electronic properties, reactivity profile, and downstream synthetic potential. Simplistic replacement of the 7-bromo atom with a 7-chloro, 7-fluoro, or 7-hydrogen analog disrupts the compound's role as a synthetic linchpin [1]. The distinct ability of the aryl bromide to efficiently undergo Pd(0)-mediated oxidative addition is a key differentiator, enabling chemoselective transformations in complex settings where aryl chlorides or fluorides remain inert [1]. This makes 7-bromochroman-4-amine the mandatory starting material for specific Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reactions used in assembling advanced pharmaceutical and chemical library scaffolds. Furthermore, the compound's documented use as a critical intermediate in patent-protected syntheses, such as for glucosylceramide synthase inhibitors, establishes a precedent that generic substitution would lead to synthesis failure for these exact publications or process routes [2].

Precision Procurement Evidence: Quantifying 7-Bromochroman-4-amine's Synthetic and Physicochemical Edge


Cross-Coupling Reactivity: Aryl Bromide vs. Aryl Chloride in Pd(0)-Catalyzed Reactions

The 7-bromine atom grants 7-bromochroman-4-amine (target compound) a distinct advantage in transition-metal-catalyzed cross-coupling reactions over its 7-chloro analog (comparator). The fundamental reactivity order for oxidative addition to Pd(0) is Ar-I > Ar-Br >> Ar-Cl > Ar-F [1]. This class-level inference directly predicts that under identical catalytic conditions, the target compound will undergo efficient coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install complex fragments at the C7 position, while the 7-chloro analog will react sluggishly or remain inert, often requiring harsher conditions (higher temperature, special ligands) that risk epimerization at the chiral center or decomposition [1].

Cross-Coupling Palladium Catalysis Oxidative Addition Medicinal Chemistry

Electronic and Physicochemical Profile: LogP Differentiation from Other 7-Substituted Analogs

7-Bromochroman-4-amine (target compound) displays a measured LogP of 2.93 . While direct head-to-head experimental LogP data for the exact 7-chloro or 7-fluoro analogs under the same conditions is not available in the current literature, the target compound's value can be contextualized against the calculated XLogP3 of 1.6 reported in standard databases, indicating a moderate to high lipophilicity . This contrasts with the 7-fluoro analog, where fluorine substitution typically lowers LogP and enhances metabolic stability by blocking CYP450-mediated oxidation at the para position. The bromine atom, being highly polarizable, also introduces a stronger halogen-bond donor capability compared to chlorine or fluorine, which can be exploited for modulating protein-ligand interactions [1].

Lipophilicity LogP Drug-Likeness ADME Prediction

Proven Intermediate for Glucosylceramide Synthase (GCS) Inhibitor Synthesis

In the patent WO2021096241A1, 7-bromochroman-4-amine is explicitly employed as a synthetic intermediate for preparing novel glucosylceramide synthase (GCS) inhibitors [1]. This concrete, recorded use in a primary patent establishes a direct, proven path to biologically active molecules, differentiating it from 7-chloro, 7-fluoro, and other unsubstituted chroman-4-amine analogs for which equivalent documented patent precedents as intermediates for GCS inhibitors are absent in the current search corpus. The detailed synthesis protocol in the patent [paragraphs 458-459] reports a 77% yield for the conversion of 7-bromochroman-4-one to 7-bromochroman-4-amine, providing a benchmark for reproducibility and scalability in medicinal chemistry campaigns [2].

Glycosphingolipid Biology Cancer Therapeutics Patent Chemistry GCS Inhibitors

Optimal Applications for 7-Bromochroman-4-amine in Advanced Chemical Biology and Process Chemistry


Late-Stage Diversification of Chroman-Based Kinase or Receptor Inhibitor Leads

Employ 7-bromochroman-4-amine as the core scaffold in a fragment-based or scaffold-hopping campaign. The C7 bromine serves as an orthogonal handle for Pd-catalyzed cross-coupling to install diverse aromatic, heteroaromatic, or amine functionalities, enabling rapid exploration of structure-activity relationships (SAR) at the 7-position. The moderate LogP (2.93) of the core provides a balanced starting point for fine-tuning lipophilicity, while the intrinsic amine at C4 allows for further diversification (e.g., amidation, sulfonylation) [1].

Synthesis of Glucosylceramide Synthase (GCS) Inhibitor Libraries for Glycosphingolipid Disorders

Directly adopt the patent-established synthetic route (WO2021096241A1) using 7-bromochroman-4-amine to prepare focused libraries of GCS inhibitors [2]. The known 77% yield for the key reductive amination step provides a validated starting point for medicinal chemistry teams targeting oncology or lysosomal storage diseases [3]. This approach leverages the only chroman-4-amine analog with a documented patent precedent for GCS inhibition, reducing the risk of synthesis failure that would accompany attempts to use the 7-chloro or 7-fluoro analogs in this exact context.

Halogen-Bond-Directed Drug Design and Biophysical Studies

Utilize 7-bromochroman-4-amine in projects where halogen bonding (XB) is hypothesized to be critical for target engagement. The polarizable bromine atom at the 7-position acts as a superior halogen-bond donor compared to chlorine or fluorine [4], and can be systematically compared to analogs to quantify XB contributions through biophysical assays (e.g., ITC, X-ray crystallography, or SPR). The unsubstituted amino group at C4 simultaneously allows for parallel optimization of hydrogen-bonding or ionic contacts.

Radiosynthesis Precursor for PET Imaging Agent Development

The aryl bromide moiety at C7 is a proven precursor for radioiodination or radiobromination reactions, establishing a potential route to radioisotope-labeled chroman-4-amine derivatives for positron emission tomography (PET) imaging studies. This application exploits the faster oxidative addition kinetics of the C-Br bond relative to C-Cl, enabling rapid incorporation of short-lived radioisotopes under mild conditions [5]. This is advantageous over the chloro analog, which would require much harsher conditions incompatible with the short half-life of PET radionuclides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromochroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.